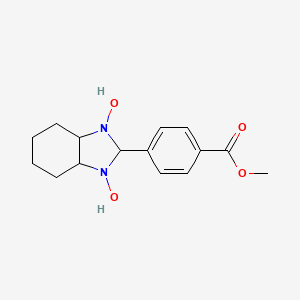
methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
作用機序
The mechanism of action of methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of certain viruses and bacteria by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects:
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been reported to decrease the levels of lipid peroxidation products, which are markers of oxidative stress.
実験室実験の利点と制限
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for research on methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate. One of the potential areas of research is its use as a fluorescent probe for detecting metal ions in biological systems. Another area of research is its potential use as a therapeutic agent for the treatment of cancer, viral, and bacterial infections. Additionally, more studies are needed to determine its toxicity and potential side effects. Overall, further research on methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is warranted to fully understand its potential applications in various fields of scientific research.
合成法
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate can be synthesized using various methods. One of the most commonly used methods is the one-pot three-component reaction. This method involves the reaction of 2-aminobenzimidazole, dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and sodium borohydride in ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid, and the resulting precipitate is filtered and washed to obtain the desired product.
科学的研究の応用
Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has potential applications in various fields of scientific research. It has been studied for its antitumor, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory and antioxidant activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-15(18)11-8-6-10(7-9-11)14-16(19)12-4-2-3-5-13(12)17(14)20/h6-9,12-14,19-20H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHSHKDJDMRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


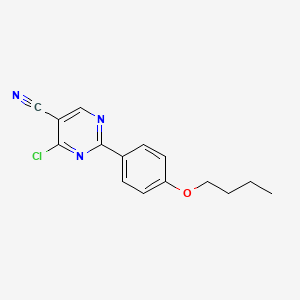
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
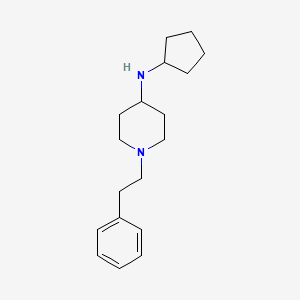
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)
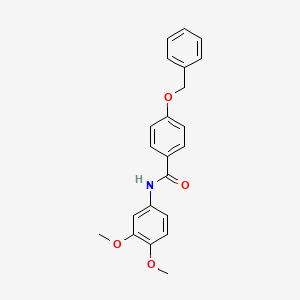
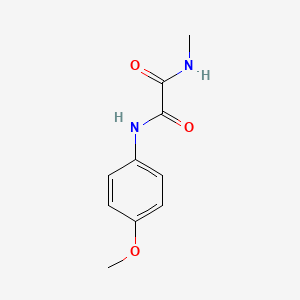
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
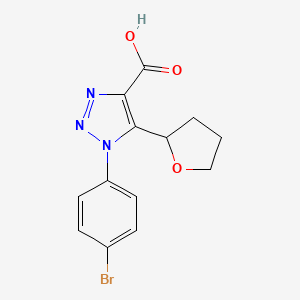
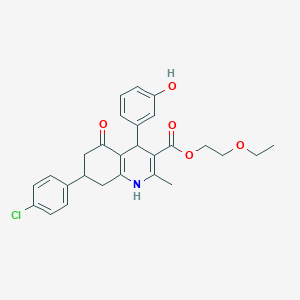
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)